molecular formula C14H17BrN4O B2531912 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034460-63-2

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No. B2531912
CAS RN: 2034460-63-2
M. Wt: 337.221
InChI Key: JATYKSOOTXPNTL-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, along with a 1,2,3-triazole ring, a type of heterocyclic compound . The compound also includes a bromine atom and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzamide group, a 1,2,3-triazole ring, a bromine atom, and a methyl group . Unfortunately, the specific 3D structure is not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

Compounds with bromo, benzamide, and triazole functionalities have been synthesized and characterized for various purposes, including the development of pharmaceutical agents and materials science. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been explored, demonstrating the potential for creating metal complexes with specific chemical properties (Binzet et al., 2009).

Medicinal Chemistry Applications

Bromo and benzamide derivatives have been investigated for their potential medicinal properties, including antimicrobial and anticonvulsant activities. Although these studies do not directly mention the specific compound, they highlight the relevance of bromo and benzamide functionalities in drug discovery. For instance, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, suggesting the utility of these scaffolds in developing new therapeutic agents (Abunada et al., 2008).

Chemical Synthesis and Building Blocks

Compounds featuring bromo, benzamide, and triazole groups are often used as intermediates or building blocks in organic synthesis, enabling the construction of more complex molecules. For example, the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides has been reported, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Saeed & Rafique, 2013).

Supramolecular Chemistry

The structural motifs present in bromo, benzamide, and triazole derivatives lend themselves to studies in supramolecular chemistry, where the formation of complex structures through non-covalent interactions is of interest. For instance, N-(thiazol-2-yl)benzamide derivatives have been explored as a new series of supramolecular gelators, examining the role of methyl functionality and S⋯O interaction (Yadav & Ballabh, 2020).

Mechanism of Action

properties

IUPAC Name

2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATYKSOOTXPNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

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